Cas no 100929-65-5 (D-ALA-GLY-PHE-MET-NH2 ACETATE SALT)
100929-65-5 structure
Product Name:D-ALA-GLY-PHE-MET-NH2 ACETATE SALT
CAS No:100929-65-5
MF:C21H33N5O6S
MW:483.581623792648
CID:124338
PubChem ID:71308482
Update Time:2025-04-18
D-ALA-GLY-PHE-MET-NH2 ACETATE SALT Chemical and Physical Properties
Names and Identifiers
-
- D-ALA-GLY-PHE-MET-NH2 ACETATE SALT
- d-ala-gly-phe-met-nh2
- acetic acid,(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
- DALA-GLY-PHE-MET-NH2
- (S)-2-((S)-2-(2-((R)-2-aminopropanamido)acetamido)-3-phenylpropanamido)-4-(methylthio)butanamide acetate
- 100929-65-5
- CS-0615726
- Acetic acid--D-alanylglycyl-L-phenylalanyl-L-methioninamide (1/1)
- [des-Tyr1, D-Ala2]-Methionine enkephalinamide acetate salt, >=95% (HPLC)
- acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
- DTXSID20745522
- D-Ala-Gly-Phe-Met-NH2 (monoacetate)
- HY-P3555A
- des-tyr1,(D-ala2)-methionine*enkephalinamide acet
- (des-tyrosine1,D-alanine2)methionine enkephalinamide
- DES-TYR1,(D-ALA2)-METHIONINE*ENKEPHALINA MIDE ACETAT
- DES-TYR1,[D-ALA2]-METHIONINE ENKEPHALINAMIDE ACETATE SALT
-
- Inchi: 1S/C19H29N5O4S.C2H4O2/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2;1-2(3)4/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28);1H3,(H,3,4)/t12-,14+,15+;/m1./s1
- InChI Key: NXZJEQONDQLTQF-WEMUQIOZSA-N
- SMILES: S(C)CC[C@@H](C(N)=O)NC([C@H](CC1C=CC=CC=1)NC(CNC([C@@H](C)N)=O)=O)=O.OC(C)=O
Computed Properties
- Exact Mass: 483.21500
- Monoisotopic Mass: 483.21515496g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 33
- Rotatable Bond Count: 12
- Complexity: 600
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 219Ų
Experimental Properties
- PSA: 219.01000
- LogP: 1.56470
D-ALA-GLY-PHE-MET-NH2 ACETATE SALT Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
100929-65-5 (D-ALA-GLY-PHE-MET-NH2 ACETATE SALT) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent